molecular formula C10H14N2O2S B2860878 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 1790427-41-6

2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2860878
CAS No.: 1790427-41-6
M. Wt: 226.29
InChI Key: GECIJRMZXJEMLW-UHFFFAOYSA-N
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Description

2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that belongs to the class of acetamides It features an oxane ring and a thiazole ring, which are significant in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of oxane derivatives with thiazole derivatives under specific conditions. One common method involves the acylation of 2-(oxan-4-yl)acetic acid with 2-aminothiazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxane and thiazole rings.

    Reduction: Reduced forms of the compound, often leading to the formation of alcohols or amines.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The oxane and thiazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(oxan-4-yl)-N-(1,3-thiazol-4-yl)acetamide
  • 2-(oxan-4-yl)-N-(1,3-thiazol-5-yl)acetamide
  • 2-(oxan-4-yl)-N-(1,3-thiazol-6-yl)acetamide

Uniqueness

2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide is unique due to the specific positioning of the thiazole ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c13-9(12-10-11-3-6-15-10)7-8-1-4-14-5-2-8/h3,6,8H,1-2,4-5,7H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECIJRMZXJEMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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